5-[(2,5-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,5-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with a complex structure that includes a benzimidazole core substituted with a 2,5-dimethoxybenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzylamine and 1,3-dihydro-2H-benzimidazol-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common conditions include heating the reaction mixture to a specific temperature and maintaining it for a set duration.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
5-[(2,5-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2,5-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dihydro-2H-benzimidazol-2-one: A structurally similar compound with different substituents.
2,5-Dimethoxybenzylamine: Shares the 2,5-dimethoxybenzyl group but lacks the benzimidazole core.
Uniqueness
5-[(2,5-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
5-[(2,5-dimethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C16H17N3O3/c1-21-12-4-6-15(22-2)10(7-12)9-17-11-3-5-13-14(8-11)19-16(20)18-13/h3-8,17H,9H2,1-2H3,(H2,18,19,20) |
InChI Key |
RGISMIQGQCHNAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.